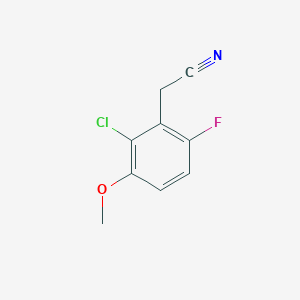

2-Chloro-6-fluoro-3-methoxyphenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chloro-6-fluoro-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO/c1-13-8-3-2-7(11)6(4-5-12)9(8)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLMUDDUHVESQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301246820 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017777-64-8 | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301246820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-fluoro-3-methoxyphenylacetonitrile CAS number and molecular weight.

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate this compound. We will delve into its fundamental properties, a robust and logical synthetic pathway, predictive analytical methodologies for its characterization, critical safety protocols for its handling, and its potential applications as a structural motif in medicinal chemistry.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted aromatic compound featuring a reactive nitrile functional group. The specific arrangement of chloro, fluoro, and methoxy substituents on the phenyl ring creates a unique electronic and steric profile, making it a potentially valuable building block for synthesizing complex molecular architectures. The presence of halogens and a methoxy group allows for further functionalization, while the phenylacetonitrile core is a well-established pharmacophore.

The primary identification and key physicochemical properties are summarized below.

| Parameter | Value | Source |

| Chemical Name | 2-(2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile | IUPAC Nomenclature |

| CAS Number | 1017777-64-8 | [1][2][3] |

| Molecular Formula | C₉H₇ClFNO | Calculated |

| Molecular Weight | 199.61 g/mol | Calculated |

| Canonical SMILES | COC1=C(C(=CC=C1)F)C(C#N)Cl | Predicted |

Proposed Synthetic Route: A Logic-Driven Approach

As of the writing of this guide, a specific, peer-reviewed synthesis for this compound has not been prominently published. Therefore, a reliable, two-step synthetic protocol is proposed here, starting from the commercially available precursor, 2-chloro-6-fluoro-3-methoxybenzaldehyde. This pathway leverages well-established, high-yielding transformations common in organic synthesis.

The overall strategy involves the reduction of the benzaldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide and subsequent nucleophilic substitution with a cyanide anion. This is a classic and robust method for the preparation of benzyl cyanides.[4]

Step 1: Reduction of 2-Chloro-6-fluoro-3-methoxybenzaldehyde to Benzyl Alcohol

The initial step is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high selectivity for aldehydes and ketones, its operational simplicity, and its excellent safety profile compared to more powerful reducing agents like lithium aluminum hydride (LAH). The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at ambient temperature.

Step 2: Conversion of Benzyl Alcohol to this compound

The resulting benzyl alcohol is converted into the target nitrile. A common method is a two-part, one-pot procedure. First, the alcohol is converted to the more reactive benzyl chloride using thionyl chloride (SOCl₂) or a similar reagent. The crude benzyl chloride is then reacted in situ with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the Sₙ2 reaction. The addition of a catalytic amount of sodium iodide can accelerate the reaction by forming the more reactive benzyl iodide intermediate.[4]

Experimental Protocol: A Self-Validating Workflow

Materials and Equipment:

-

2-Chloro-6-fluoro-3-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Sodium cyanide (NaCN)

-

Sodium iodide (NaI)

-

Acetone

-

Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reduction: To a stirred solution of 2-chloro-6-fluoro-3-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise. Monitor the reaction by TLC until the starting material is consumed. Quench the reaction carefully with water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield crude (2-chloro-6-fluoro-3-methoxyphenyl)methanol.

-

Cyanation: In a well-ventilated fume hood, dissolve the crude benzyl alcohol (1.0 eq) in a suitable solvent. Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. After the conversion to the benzyl chloride is complete (monitor by TLC), carefully add this solution to a stirred suspension of sodium cyanide (1.5 eq) and catalytic sodium iodide in acetone.[4] Heat the mixture to reflux and stir for 16-20 hours.[4] After cooling, filter the mixture and concentrate the filtrate. Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Predictive Analytical Characterization

No experimental spectroscopic data for this compound is readily available. However, based on its structure, a predictive analysis of its expected spectral features is presented below. This serves as a benchmark for researchers to validate their synthetic product.

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.00 | m | 2H | Ar-H | Aromatic protons, complex splitting due to F and H-H coupling. |

| ~ 3.95 | s | 3H | -OCH₃ | Methoxy group protons, singlet. |

| ~ 3.80 | s | 2H | -CH₂ CN | Methylene protons adjacent to the nitrile and aromatic ring, singlet. |

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 (d) | C -F | Carbon directly attached to fluorine, large C-F coupling constant. |

| ~ 155 | C -OMe | Aromatic carbon attached to the methoxy group. |

| ~ 130 (d) | C -Cl | Aromatic carbon attached to chlorine, influenced by fluorine coupling. |

| ~ 125-115 | Ar-C H | Aromatic carbons bearing protons. |

| ~ 117 | -C N | Nitrile carbon, characteristic chemical shift. |

| ~ 110 | Ar-C -CH₂CN | Quaternary aromatic carbon. |

| ~ 56 | -OC H₃ | Methoxy carbon. |

| ~ 25 | -C H₂CN | Methylene carbon. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~ 2250 | -C≡N | Nitrile stretch (strong, sharp) |

| ~ 1600, 1480 | C=C | Aromatic ring stretch |

| ~ 1250 | C-O | Aryl-alkyl ether C-O stretch |

| ~ 1100 | C-F | Aryl-F stretch |

| ~ 750 | C-Cl | Aryl-Cl stretch |

Safety, Handling, and Personal Protective Equipment (PPE)

As with any nitrile-containing compound, this compound should be handled with care. Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin.

-

Engineering Controls: All manipulations should be performed in a well-ventilated laboratory chemical hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves. Nitrile gloves provide good splash protection but should be changed immediately upon contamination.[5][6] For prolonged contact, thicker gloves or alternative materials may be necessary.[7] Avoid using nitrile gloves with certain aromatic solvents or concentrated acids.[8]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Handling: Avoid creating aerosols or dust. Wash hands thoroughly after handling.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Discovery

The true value of a chemical intermediate lies in its potential to serve as a scaffold for more complex, high-value molecules. Phenylacetonitrile and its derivatives are crucial precursors in the synthesis of numerous pharmaceuticals.[10] The nitrile group is a versatile functional handle; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or act as a key interacting element within a biological target.

-

Medicinal Chemistry Scaffold: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups in ligand-protein interactions.[11] The specific substitution pattern on the aromatic ring (chloro, fluoro, methoxy) is frequently found in bioactive molecules, influencing properties like metabolic stability, binding affinity, and membrane permeability. This compound could serve as a key intermediate in the synthesis of novel inhibitors for enzymes such as dipeptidyl peptidase 4 (DPP4) or various carbonic anhydrases.[12][13]

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound is an ideal candidate for fragment-based screening campaigns to identify initial hits against therapeutic targets.

-

Agrochemicals: Substituted phenylacetonitriles have also been investigated as uncouplers of oxidative phosphorylation, a mechanism relevant to the development of pesticides.[14]

Conclusion

This compound (CAS: 1017777-64-8) is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a logical and detailed synthetic protocol, predictive analytical data for its characterization, and essential safety guidelines. By leveraging the information presented, researchers can confidently synthesize, handle, and explore the applications of this versatile compound in their drug discovery and development programs.

References

-

Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. [Link]

-

2-Chloro-6-fluoro-3-hydroxy-5-methoxybenzonitrile | C8H5ClFNO2. PubChem. [Link]

-

2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN. PubChem. [Link]

-

Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. New Jersey Department of Health. [Link]

-

Danko, P., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. Pest Management Science, 62(3), 229-35. [Link]

-

(2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile. Allfluoro pharmaceutical co .ltd.. [Link]acetonitrile.html)

-

Are Nitrile Gloves Chemical Resistant?. Primo Dental Products. [Link]

-

Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

-

Rorig, K., et al. p-METHOXYPHENYLACETONITRILE. Organic Syntheses, Coll. Vol. 4, p.586 (1963); Vol. 33, p.58 (1953). [Link]

-

Wang, Y., et al. (2007). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]

-

Baxendale, I. R., et al. (2013). Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Medicinal Chemistry Letters, 4(7), 670–675. [Link]

-

Kłys, A., et al. (2020). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Murray, J., et al. (2019). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1260–1268. [Link]

-

de Oliveira, A. B., et al. (2022). Spectroscopic and theoretical study of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. Journal of the Brazilian Chemical Society, 33, 1533-1543. [Link]

Sources

- 1. This compound | 1017777-64-8 [chemicalbook.com]

- 2. (2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile,1017777-64-8->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. This compound | 1017777-64-8 [m.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. primodentalproducts.com [primodentalproducts.com]

- 8. soscleanroom.com [soscleanroom.com]

- 9. nj.gov [nj.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathways for 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile.

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, offers multiple points for further chemical modification, making it an attractive precursor for the synthesis of complex molecular architectures. This guide provides a detailed exploration of plausible and scientifically grounded synthetic pathways to this target molecule, designed for researchers and professionals in drug development and organic synthesis.

The synthetic strategies discussed herein are based on established and robust chemical transformations, with a focus on providing not just procedural steps, but also the underlying chemical principles and rationale for experimental choices. This document is intended to serve as a practical and comprehensive resource for the laboratory-scale synthesis of this compound.

Proposed Synthetic Pathways: An Overview

Two primary retrosynthetic disconnections are considered the most logical and efficient for the synthesis of this compound. These are:

-

Pathway 1: Cyanation of a Benzyl Halide Intermediate. This is a classic and highly reliable approach for the formation of phenylacetonitriles. The key steps involve the preparation of a substituted toluene, followed by benzylic halogenation and subsequent nucleophilic substitution with a cyanide salt.

-

Pathway 2: Conversion of a Benzaldehyde Intermediate. This alternative route involves the synthesis of the corresponding benzaldehyde, which is then converted to the phenylacetonitrile. This pathway offers flexibility as numerous methods exist for the aldehyde-to-nitrile transformation.

This guide will provide a detailed, step-by-step exploration of Pathway 1, as it is arguably the more direct and common strategy for this class of compounds. Pathway 2 will be discussed as a viable alternative.

Pathway 1: Cyanation of a Benzyl Halide

This pathway is a robust and well-established method for the synthesis of phenylacetonitriles. The overall strategy is outlined in the scheme below.

Caption: Overall scheme for Pathway 1.

Step 1: Synthesis of 2-Chloro-6-fluoro-3-methoxytoluene

Experimental Protocol: Methylation of 2-Chloro-6-fluoro-3-hydroxytoluene (Hypothetical)

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-chloro-6-fluoro-3-hydroxytoluene in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Base Addition: Add 1.5 equivalents of a mild base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes.

-

Methylation: Add 1.2 equivalents of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-6-fluoro-3-methoxytoluene.

Step 2: Benzylic Bromination of 2-Chloro-6-fluoro-3-methoxytoluene

The benzylic position of the toluene derivative is activated for free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to initiate the reaction.[1]

Experimental Protocol: Benzylic Bromination

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-chloro-6-fluoro-3-methoxytoluene in a non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[1]

-

Reagent Addition: Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount (0.05 equivalents) of azobisisobutyronitrile (AIBN) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light to promote radical initiation. Monitor the reaction progress by TLC or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-chloro-6-fluoro-3-methoxybenzyl bromide, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2-Chloro-6-fluoro-3-methoxytoluene | 1 eq | Starting material |

| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent |

| Azobisisobutyronitrile (AIBN) | 0.05 eq | Radical initiator |

| Carbon Tetrachloride (CCl₄) | - | Solvent |

| Temperature | Reflux | To initiate the reaction |

| UV/Light Irradiation | - | To promote radical formation |

Step 3: Cyanation of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

The final step is a nucleophilic substitution (Sₙ2) reaction where the bromide is displaced by a cyanide ion. This is a standard method for the synthesis of nitriles from alkyl halides.

Experimental Protocol: Cyanation

-

Setup: In a round-bottom flask, dissolve 1 equivalent of 2-chloro-6-fluoro-3-methoxybenzyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.

-

Cyanide Addition: Add 1.2 equivalents of sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a large volume of water and extract with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by vacuum distillation.

Pathway 2: Synthesis from 2-Chloro-6-fluoro-3-methoxybenzaldehyde (Alternative Route)

This pathway offers an alternative approach, starting from the corresponding benzaldehyde.

Caption: Overall scheme for Pathway 2.

Synthesis of 2-Chloro-6-fluoro-3-methoxybenzaldehyde

The synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene is a known industrial process, often involving side-chain chlorination followed by hydrolysis.[2][3][4] A subsequent methoxylation step, similar to that described in Pathway 1, would be required to obtain the desired 2-chloro-6-fluoro-3-methoxybenzaldehyde.

Conversion of Aldehyde to Phenylacetonitrile

Several methods can be employed for this transformation:

-

Via Oxime Dehydration: The aldehyde can be reacted with hydroxylamine hydrochloride to form the corresponding aldoxime. Subsequent dehydration of the oxime using reagents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide yields the desired nitrile. This is a common and reliable method.

-

Strecker Synthesis: The Strecker synthesis involves the reaction of the aldehyde with ammonia and a cyanide source to form an α-aminonitrile.[5][6][7][8] However, this would introduce an amino group that would need to be removed in a subsequent step, making this route less direct for the synthesis of a simple phenylacetonitrile.

-

Wittig-type Reactions: Modified Wittig reactions using cyanomethylphosphoranes can directly convert the aldehyde to the α,β-unsaturated nitrile, which would then require reduction of the double bond.[9][10]

Data Summary for Pathway 1

| Step | Reaction | Key Reagents | Solvent | Typical Conditions |

| 1 | Methoxylation | Methyl iodide, K₂CO₃ | DMF | 60-80°C, 4-6 h |

| 2 | Benzylic Bromination | NBS, AIBN | CCl₄ | Reflux, UV light, 2-4 h |

| 3 | Cyanation | NaCN or KCN | DMSO | 25-50°C, 2-4 h |

Safety Considerations

-

Halogenated Solvents: Carbon tetrachloride is a known carcinogen and is ozone-depleting. Safer alternatives such as 1,2-dichlorobenzene should be considered.[1]

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a fume hood.

-

Cyanide Salts: Sodium and potassium cyanide are extremely toxic and can be fatal if ingested or absorbed through the skin. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood. Have a cyanide antidote kit readily available.

-

Acids and Bases: Handle all acids and bases with care, using appropriate PPE.

Conclusion

The synthesis of this compound can be effectively achieved through a multi-step sequence starting from a suitably substituted toluene. The pathway involving benzylic bromination followed by cyanation is a robust and well-precedented strategy. While the synthesis of the specific starting material, 2-chloro-6-fluoro-3-methoxytoluene, requires further investigation, plausible routes based on standard organic transformations can be proposed. The alternative pathway from the corresponding benzaldehyde also presents a viable option. Careful consideration of reaction conditions and safety protocols is essential for the successful and safe execution of these synthetic routes.

References

-

Wikipedia. (2023). 2-Chloro-6-fluorobenzaldehyde. Retrieved January 17, 2026, from [Link]

-

Rani, A., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Wikipedia. (2023). 2-Chloro-6-fluorotoluene. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved January 17, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Retrieved January 17, 2026, from [Link]

-

News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

-

YouTube. (2020). The Strecker Synthesis--Another Way to Make Amino Acids. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.

-

Googleapis.com. (2008). (12) United States Patent. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline. Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols.

-

PubChemLite. (n.d.). 2-chloro-6-fluoro-3-methoxybenzyl bromide. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene.

-

ResearchGate. (2017). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved January 17, 2026, from [Link]

-

YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. Retrieved January 17, 2026, from [Link]

-

SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.

-

MDPI. (n.d.). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Retrieved January 17, 2026, from [Link]

-

Grokipedia. (n.d.). 2-Chloro-6-fluorotoluene. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-6-fluoro-3-methylbenzyl bromide. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-6-fluorobenzyl bromide (C7H5BrClF). Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to (2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile, a substituted phenylacetonitrile derivative of significant interest in medicinal chemistry and drug discovery. Phenylacetonitrile and its derivatives are crucial precursors in the synthesis of a multitude of pharmaceutical compounds, valued for their versatile reactivity.[1] This document elucidates the chemical identity, structural characteristics, and physicochemical properties of the title compound. A detailed, field-proven protocol for its synthesis is presented, emphasizing the causal relationships behind experimental choices to ensure procedural integrity. Furthermore, this guide explores the compound's potential applications in drug development, supported by an analysis of the reactivity of its core functional groups. Comprehensive spectroscopic data for analytical confirmation and rigorous safety protocols for handling are also provided. This guide is intended to be a vital resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

(2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile is a multi-substituted aromatic nitrile. The strategic placement of chloro, fluoro, and methoxy groups on the phenyl ring, coupled with the reactive acetonitrile moiety, makes it a valuable intermediate for creating complex molecular architectures.

| Identifier | Value |

| IUPAC Name | (2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile[2] |

| CAS Number | 1017777-64-8[3] |

| Molecular Formula | C₉H₇ClFNO[3] |

| Molecular Weight | 199.61 g/mol [3] |

| Appearance | Expected to be a crystalline solid or oil |

| Solubility | Expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane |

Synthesis of (2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile: A Mechanistic Approach

The synthesis of substituted phenylacetonitriles typically involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[1] The following protocol is a robust method for the preparation of (2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile, starting from the commercially available 2-chloro-6-fluoro-3-methoxybenzaldehyde.

Experimental Protocol: A Two-Step Synthesis

Step 1: Reduction of 2-Chloro-6-fluoro-3-methoxybenzaldehyde to (2-Chloro-6-fluoro-3-methoxyphenyl)methanol

This initial step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

-

Materials:

-

2-Chloro-6-fluoro-3-methoxybenzaldehyde

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-6-fluoro-3-methoxybenzaldehyde in methanol.

-

Cool the solution in an ice bath and slowly add sodium borohydride in portions while stirring. The molar ratio of NaBH₄ to the aldehyde should be approximately 1.5:1 to ensure complete reduction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-Chloro-6-fluoro-3-methoxyphenyl)methanol.

-

Step 2: Conversion of (2-Chloro-6-fluoro-3-methoxyphenyl)methanol to (2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile

This step involves the conversion of the alcohol to a halide, followed by nucleophilic substitution with cyanide. Thionyl chloride is an effective reagent for converting primary alcohols to chlorides.

-

Materials:

-

(2-Chloro-6-fluoro-3-methoxyphenyl)methanol

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve (2-Chloro-6-fluoro-3-methoxyphenyl)methanol in anhydrous toluene.

-

Slowly add thionyl chloride dropwise at room temperature. An excess of thionyl chloride (approximately 1.2 equivalents) is used to drive the reaction to completion.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it into a solution of sodium cyanide in DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the mixture to 50-60°C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure (2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile.

-

Diagram of Synthetic Pathway

Caption: Synthetic route to (2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques provide the necessary data for this confirmation. While a dedicated spectrum for this specific compound is not publicly available, a commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, LC-MS, and UPLC data.[4] Based on the structure, the expected spectroscopic features are as follows:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (δ 6.5-8.0 ppm). A singlet for the methoxy group protons will be observed around δ 3.8-4.0 ppm. A singlet for the benzylic protons (CH₂) will appear around δ 3.7-4.2 ppm. |

| ¹³C NMR | Signals for the aromatic carbons, the methoxy carbon (around δ 55-60 ppm), the benzylic carbon (around δ 20-30 ppm), and the nitrile carbon (around δ 115-125 ppm) are expected. |

| IR Spectroscopy | A characteristic strong absorption band for the nitrile (C≡N) stretch will be present around 2240-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed.[5] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of functional groups. |

Diagram of Expected Spectroscopic Correlations

Caption: Correlation of structural features with expected spectroscopic data.

Applications in Drug Development

Substituted phenylacetonitriles are valuable building blocks in medicinal chemistry due to the versatile reactivity of the nitrile group and the ability to modify the phenyl ring. The presence of chloro, fluoro, and methoxy substituents on the phenyl ring of (2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile can significantly influence its pharmacokinetic and pharmacodynamic properties.

-

Scaffold for Bioactive Molecules: The core structure can be elaborated into a variety of heterocyclic systems or functionalized to interact with biological targets.

-

Modulation of Physicochemical Properties: The halogen and methoxy groups can alter lipophilicity, metabolic stability, and binding interactions of a potential drug candidate.

-

Precursor for Key Functional Groups: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of other functionalities.

Logical Flow of Application in Drug Discovery

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

(2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile, as a cyanide-containing compound, must be handled with extreme caution. The primary hazard is the potential for the release of highly toxic hydrogen cyanide gas, especially in the presence of acids.[6]

Mandatory Safety Protocols

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood.[6] The work area should be clearly designated for cyanide use.[1]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Waste Disposal: All cyanide-containing waste must be disposed of as hazardous waste according to institutional and local regulations.

-

Emergency Procedures:

-

Inhalation: Move the individual to fresh air immediately. Do not perform mouth-to-mouth resuscitation.[1]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

-

Eye Contact: Flush eyes with water for at least 15 minutes.[6]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

-

Conclusion

(2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile is a promising and versatile chemical intermediate for the synthesis of novel compounds in the field of drug discovery. Its unique substitution pattern and the reactivity of the acetonitrile moiety offer a wide range of possibilities for creating diverse molecular libraries. This guide provides a foundational understanding of its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their quest for new therapeutic agents. Adherence to the stringent safety protocols outlined is paramount to ensure the well-being of laboratory personnel.

References

-

Fiveable. (n.d.). Phenylacetonitrile Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

-

Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

-

MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]

-

Allfluoro pharmaceutical co .ltd. (n.d.). (2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile. Retrieved from [Link]acetonitrile,1017777-64-8.html)

- Google Patents. (n.d.). Process for the preparation of phenylacetonitriles with basic substituents.

- Google Patents. (n.d.). The preparation method of 2-nitro substituted phenylacetonitrile compounds.

-

ACS Publications. (2026, January 16). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. Retrieved from [Link]

-

European Patent Office. (n.d.). COMPOUNDS. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of chloroacetonitrile.

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). Chloroacetonitrile synthesis.

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

- Google Patents. (n.d.). Basic substituted phenylacetonitrile, and its production and use.

- Google Patents. (n.d.). Phenylacetonitriles which are substituted by basic groups,their preparation and drugs containing these substances.

- Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

PubChem. (n.d.). 2-Chloro-6-fluorophenylacetonitrile. Retrieved from [Link]

-

PMC. (n.d.). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

-

RIVERLAND TRADING. (n.d.). Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. Retrieved from [Link]

-

PubMed. (2025, March 14). Synthesis of Multisubstituted Arylnitriles via Tf2O-Mediated Benzannulation of Enaminones with Acylacetonitriles. Retrieved from [Link]

-

SciSpace. (2022, July 28). Article. Retrieved from [Link]

-

UCL Safety Services. (2021, June 7). Cyanide Compounds. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. (2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile,1017777-64-8->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. 2-CHLORO-6-FLUORO-3-METHOXYPHENYLACETONITRILE | 1017777-64-8 [chemicalbook.com]

- 4. 1017777-64-8|2-(2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 8. uwindsor.ca [uwindsor.ca]

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the structural elucidation of the novel compound, 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to provide a robust framework for the comprehensive characterization of this and structurally related molecules.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It underpins our understanding of a compound's reactivity, biological activity, and potential as a therapeutic agent. For a molecule with the complexity of this compound, featuring a unique substitution pattern of halogen and methoxy groups on a phenylacetonitrile scaffold, a multi-faceted analytical approach is not just recommended, but essential for unambiguous structural confirmation.

This guide eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow, mirroring the decision-making process of an experienced analytical scientist. Each step is designed to build upon the last, creating a self-validating system of inquiry that ensures the highest degree of scientific integrity.

Section 1: Foundational Analysis and Sample Purity Assessment

Prior to engaging in sophisticated structural analysis, the foundational step is to ascertain the purity of the sample. This is critical as impurities can significantly complicate spectral interpretation. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the preferred initial technique.

Experimental Protocol: HPLC-DAD for Purity Assessment

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as acetonitrile.

-

Instrumentation: Utilize a high-performance liquid chromatograph equipped with a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution method, starting with a higher polarity mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile).[1]

-

Detection: Monitor the elution profile using a DAD across a wide UV wavelength range (e.g., 200-400 nm) to detect any potential impurities that may have different chromophores.

-

Data Analysis: The purity of the sample is determined by the percentage of the main peak area relative to the total peak area. A purity level of >98% is generally considered suitable for subsequent structural elucidation studies.

Section 2: Unraveling the Connectivity: Spectroscopic Characterization

With sample purity confirmed, the next phase involves a suite of spectroscopic techniques to piece together the molecular puzzle. Each method provides a unique and complementary piece of information regarding the compound's structure.

Mass Spectrometry (MS): Determining the Molecular Mass and Elemental Composition

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental formula of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a powerful tool for this initial characterization.[2][3]

Expected Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₈H₅ClFNO | Based on the known structure. |

| Monoisotopic Mass | 185.0044 | Calculated exact mass. |

| Molecular Ion (M⁺) | m/z 185, 187 | The characteristic 3:1 isotopic pattern for chlorine will be observed.[3] |

| Major Fragment Ions | See fragmentation pathway | Key fragments will arise from the loss of functional groups. |

Proposed GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a volatile solvent like dichloromethane.[3]

-

GC Conditions:

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.[3]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurements.

-

dot

Caption: Proposed EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is instrumental in identifying the characteristic functional groups present in the molecule. The presence of the nitrile and the carbon-halogen bonds will give rise to distinct absorption bands.[4]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~2250 | C≡N (Nitrile) | Stretching |

| 1400-1000 | C-F | Stretching |

| 800-600 | C-Cl | Stretching |

| ~1250 and ~1050 | C-O (Methoxy) | Asymmetric & Symmetric Stretching |

| ~3000-3100 | Aromatic C-H | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is acquired over the mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and spatial arrangement of atoms.[5] For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will be essential.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | d | 1H | Aromatic H | Proximity to electron-withdrawing groups. |

| ~6.8-7.0 | t | 1H | Aromatic H | Coupling to adjacent protons. |

| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group. |

| ~3.7 | s | 2H | -CH₂CN | Methylene protons adjacent to a nitrile and aromatic ring. |

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~150-160 (d) | C-F | Large one-bond C-F coupling. |

| ~145-155 | C-O | Deshielded by the oxygen atom. |

| ~130-140 (d) | C-Cl | Deshielded by the chlorine atom, with smaller C-F coupling. |

| ~115-125 | Aromatic CH | Shielded aromatic carbons. |

| ~117 | C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~20 | -CH₂CN | Aliphatic methylene carbon. |

NMR Experimental Workflow

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

-

¹H NMR: Acquire a standard proton spectrum to identify the number of different proton environments and their multiplicities.

-

¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

-

dot

Caption: Logical workflow for NMR-based structural elucidation.

Section 3: Definitive 3D Structure: Single-Crystal X-Ray Crystallography

While spectroscopic methods provide powerful evidence for the planar structure and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional atomic arrangement in the solid state.[6] This technique is invaluable for confirming the proposed structure and understanding intermolecular interactions.[7]

Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure, typically using direct methods, and refine the atomic positions and thermal parameters.[6][8]

dot

Caption: Experimental workflow for X-ray crystallography.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. By following the logical workflow outlined in this guide—from foundational purity assessment to advanced spectroscopic and crystallographic analyses—researchers can confidently and accurately determine the complete molecular structure. This comprehensive characterization is the bedrock upon which further investigation into the chemical and biological properties of this promising compound can be built.

References

-

Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. Available at: [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010-02-01). Available at: [Link]

-

(2-Chloro-6-fluoro-3-methoxyphenyl)acetonitrile. Allfluoro pharmaceutical co .ltd. Available at: [Link]

-

Halogenated Organic Compounds | Spectroscopy Online. (2023-09-01). Available at: [Link]

-

2-Chloro-6-fluorophenylacetonitrile - Optional[ATR-IR] - Spectrum - SpectraBase. Available at: [Link]

-

2-Chloro-6-fluoro-3-hydroxy-5-methoxybenzonitrile | C8H5ClFNO2 - PubChem. Available at: [Link]

-

2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem. Available at: [Link]

- WO1989008630A1 - Method for the halogenation of aromatic compounds - Google Patents.

-

Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-6-fluorophenyl) - NIH. Available at: [Link]

-

Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024-09-27). Available at: [Link]

-

X-ray crystallography - Wikipedia. Available at: [Link]

-

p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]

-

2-chloro-6-fluoro-3-methoxybenzonitrile (C8H5ClFNO) - PubChemLite. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. rroij.com [rroij.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile: Key Precursors and Strategic Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the synthetic routes to 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile, a crucial building block in the development of various pharmaceutical compounds. The intricate substitution pattern of this molecule necessitates a carefully considered synthetic strategy. This document will explore the primary precursors and the two most viable synthetic pathways, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.

Introduction: The Significance of this compound

This compound serves as a key intermediate in the synthesis of a range of biologically active molecules. Its unique arrangement of chloro, fluoro, and methoxy substituents on the phenylacetonitrile core allows for diverse functionalization and the fine-tuning of physicochemical properties, which is of paramount importance in medicinal chemistry. The nitrile moiety, in particular, is a versatile functional group that can be readily converted into other essential functionalities such as amines, carboxylic acids, and amides.

This guide will dissect two primary synthetic strategies for the preparation of this valuable compound, focusing on the synthesis of key precursors and their subsequent transformation.

Synthetic Strategy 1: The Sandmeyer Reaction Pathway via a Substituted Aniline

A robust and widely applicable method for the introduction of a cyano group onto an aromatic ring is the Sandmeyer reaction.[1] This strategic approach hinges on the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt. The key precursor for this pathway is 2-chloro-6-fluoro-3-methoxyaniline .

Diagram of the Sandmeyer Reaction Pathway

Caption: Synthetic route via Sandmeyer reaction.

Synthesis of the Key Precursor: 2-Chloro-6-fluoro-3-methoxyaniline

The synthesis of this crucial aniline precursor can be approached from a suitably substituted nitroaromatic compound. A plausible starting material is 1-chloro-3-fluoro-2-methoxy-4-nitrobenzene .

Step 1: Nitration of a Precursor

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are effective for this conversion, with the choice often depending on the presence of other functional groups and desired reaction conditions.

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[3] This method is generally preferred for its high yields and environmentally benign nature.

-

Metal-Acid Reduction: A classical approach involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid.[4] This method is robust and cost-effective.

Experimental Protocol: Reduction of a Nitroaromatic Precursor (General Procedure)

-

In a round-bottom flask, dissolve the nitroaromatic precursor in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add the catalyst (e.g., 5-10 mol% Pd/C) to the solution.

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be further purified by crystallization or chromatography.

The Sandmeyer Reaction: From Aniline to Acetonitrile

With the 2-chloro-6-fluoro-3-methoxyaniline in hand, the final two steps involve diazotization and the Sandmeyer cyanation.

Step 1: Diazotization of 2-Chloro-6-fluoro-3-methoxyaniline

The aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.[5] It is crucial to maintain the low temperature to prevent the premature decomposition of the diazonium salt.

Experimental Protocol: Diazotization (General Procedure)

-

Dissolve the 2-chloro-6-fluoro-3-methoxyaniline in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., 2-3 equivalents of HCl).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (approximately 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.

Step 2: Sandmeyer Cyanation

The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide. The copper(I) salt catalyzes the decomposition of the diazonium salt and the introduction of the cyanide group onto the aromatic ring.[1]

Experimental Protocol: Sandmeyer Cyanation (General Procedure)

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide in a suitable solvent (e.g., water or an organic solvent).

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

| Reaction Step | Key Reagents | Typical Conditions | Typical Yield |

| Reduction of Nitro Group | Pd/C, H₂ or Fe/HCl | Room temperature or elevated | >90% |

| Diazotization | NaNO₂, HCl | 0-5 °C | High (used in situ) |

| Sandmeyer Cyanation | CuCN | 50-60 °C | 60-80% |

Table 1: Summary of reaction conditions and typical yields for the Sandmeyer reaction pathway.

Synthetic Strategy 2: Conversion of a Substituted Benzaldehyde

An alternative and equally viable route to this compound involves the transformation of the corresponding benzaldehyde, 2-chloro-6-fluoro-3-methoxybenzaldehyde . This approach offers a different set of synthetic challenges and opportunities.

Diagram of the Benzaldehyde Conversion Pathway

Caption: Synthetic route via a benzaldehyde intermediate.

Synthesis of the Key Precursor: 2-Chloro-6-fluoro-3-methoxybenzaldehyde

The synthesis of this aldehyde can be achieved through the oxidation of the corresponding toluene derivative, 2-chloro-6-fluoro-3-methoxytoluene .

Step 1: Preparation of 2-Chloro-6-fluoro-3-methoxytoluene

The synthesis of this starting material can be accomplished through various aromatic substitution reactions on a simpler precursor. For instance, a plausible route could involve the chlorination and fluorination of a methoxytoluene derivative, although controlling the regiochemistry would be a significant challenge.

Step 2: Oxidation of the Toluene Derivative

The oxidation of the methyl group of the toluene derivative to an aldehyde is a key transformation. Several methods can be employed:

-

Side-Chain Halogenation followed by Hydrolysis: A common industrial method involves the free-radical chlorination or bromination of the methyl group under UV light, followed by hydrolysis of the resulting benzal halide.[1][6]

-

Direct Oxidation: Oxidizing agents such as chromium trioxide, potassium permanganate, or manganese dioxide can be used for the direct conversion of the methyl group to an aldehyde. However, these reagents can sometimes lead to over-oxidation to the carboxylic acid. A milder and often more selective method is the use of chromyl chloride (Etard reaction).[7]

Experimental Protocol: Oxidation of a Toluene Derivative (General Procedure)

-

Dissolve the 2-chloro-6-fluoro-3-methoxytoluene in a suitable inert solvent (e.g., carbon tetrachloride, dichloromethane).

-

Slowly add the oxidizing agent (e.g., chromyl chloride) at a controlled temperature (often low temperatures are required).

-

After the addition is complete, stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).

-

Work up the reaction mixture, which typically involves quenching the excess oxidant and extracting the product into an organic solvent.

-

Purify the crude aldehyde by distillation or column chromatography.

Conversion of the Benzaldehyde to the Acetonitrile

Once the 2-chloro-6-fluoro-3-methoxybenzaldehyde is obtained, there are two primary methods for its conversion to the desired acetonitrile.

Method A: Via an Oxime Intermediate

The aldehyde is first reacted with hydroxylamine to form an aldoxime. The subsequent dehydration of this oxime yields the nitrile.

Experimental Protocol: Aldehyde to Nitrile via Oxime

-

Oxime Formation: Dissolve the benzaldehyde in a suitable solvent (e.g., ethanol, pyridine). Add hydroxylamine hydrochloride and a base (e.g., sodium acetate, pyridine) and stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Dehydration: Isolate the crude oxime and treat it with a dehydrating agent. Common dehydrating agents include acetic anhydride, thionyl chloride, or phosphorus pentoxide.[8] The reaction conditions will vary depending on the chosen reagent.

-

Work-up and Purification: After the dehydration is complete, the reaction mixture is worked up to remove the reagents and byproducts. The final product, this compound, is then purified.

Method B: The Strecker Synthesis

The Strecker synthesis provides a one-pot method for the conversion of an aldehyde to an α-aminonitrile, which can then be hydrolyzed to an amino acid. A variation of this reaction can be used to synthesize the desired phenylacetonitrile. In this case, the aldehyde reacts with a cyanide source and ammonia (or an ammonium salt) to form an α-aminonitrile.[9][10][11][12] For the synthesis of a phenylacetonitrile, the amino group can be subsequently removed. However, a more direct approach for converting an aldehyde to a nitrile is often preferred if the amino group is not desired.

| Reaction Step | Key Reagents | Typical Conditions | Typical Yield |

| Oxidation of Toluene | CrO₃, KMnO₄, or side-chain halogenation/hydrolysis | Varies with reagent | 50-80% |

| Oxime Formation | NH₂OH·HCl, Base | Room temperature to reflux | High |

| Oxime Dehydration | Ac₂O, SOCl₂ | Varies with reagent | 70-90% |

Table 2: Summary of reaction conditions and typical yields for the benzaldehyde conversion pathway.

Conclusion: A Strategic Choice for Synthesis

Both the Sandmeyer reaction pathway and the benzaldehyde conversion route offer viable strategies for the synthesis of this compound. The choice between these two pathways will often depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory.

The Sandmeyer reaction provides a direct and reliable method for introducing the nitrile functionality, provided that the corresponding aniline precursor is accessible. The benzaldehyde route, on the other hand, relies on the successful synthesis and subsequent conversion of the aldehyde, which involves well-established but potentially multi-step transformations.

For researchers and drug development professionals, a thorough understanding of these synthetic routes and the chemistry of the key precursors is essential for the efficient and successful production of this important pharmaceutical intermediate.

References

-

PrepChem. (n.d.). Synthesis of 2-chloro-6-methoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (2023, October 27). 2-Chloro-6-fluorobenzaldehyde. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Strecker Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, October 16). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

- Google Patents. (2014). CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chloro-6-fluoroanisole.

- Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

-

ResearchGate. (2018). Dehydration of oxime to nitriles. Retrieved from [Link]

- Google Patents. (1997). WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

- Google Patents. (1995). US5457239A - Process for formylation of aromatic compounds.

- Google Patents. (2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline.

-

ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]

- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

UPB. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3,5-dimethoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoroaniline. Retrieved from [Link]

- Google Patents. (2021). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.

-

ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-CHLORO-4-METHOXY-2-NITROBENZENE. Retrieved from [Link]

-

Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved from [Link]

-

ChemUniverse. (n.d.). 2-CHLORO-6-FLUORO-3-METHOXYANILINE [P41119]. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 11. Strecker Synthesis [organic-chemistry.org]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

Safety and handling information for 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile.

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-fluoro-3-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Proactive Safety

In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. While these molecules hold the promise of therapeutic breakthroughs, they also present a spectrum of unknown hazards. This compound, a substituted phenylacetonitrile, is one such compound. Its intricate structure, featuring a halogenated and methoxylated aromatic ring coupled with a nitrile functional group, suggests its potential as a valuable building block in medicinal chemistry. However, these same features warrant a meticulous and proactive approach to its handling and safety management.

This guide is structured to move beyond a simple recitation of safety data sheet (SDS) information. Instead, it aims to provide a deeper, more intuitive understanding of why certain precautions are necessary. By understanding the chemical causality behind the hazards, we can foster a culture of safety that is both robust and adaptable. The protocols and recommendations outlined herein are designed to be self-validating, encouraging a critical and informed approach to laboratory safety.

Hazard Identification and Risk Assessment: A Proactive Stance

Anticipated Health Hazards

Based on data from analogous compounds, the following hazards should be anticipated[1][2][3][4][5][6]:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. The nitrile group (-CN) can be metabolized to cyanide in the body, posing a significant toxicological risk.

-

Skin Corrosion/Irritation: Causes skin irritation. Halogenated aromatic compounds can be defatting and irritating to the skin upon prolonged contact.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation. Direct contact with the eyes is likely to cause significant discomfort and potential damage.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. Inhalation of dust or vapors can lead to irritation of the respiratory tract.

Physicochemical and Reactivity Hazards

While detailed experimental data for this specific compound is limited, general principles of organic chemistry allow for an informed assessment:

-

Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide (HCN), and hydrogen halides (HCl, HF)[7].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, which could initiate vigorous or exothermic reactions[7].

Data Summary of Structurally Related Compounds

To provide a quantitative context for the anticipated hazards, the following table summarizes GHS classifications for structurally similar molecules.

| Compound Name | CAS Number | GHS Hazard Classifications |

| 2-Chloro-6-fluorophenylacetonitrile | 75279-55-9 | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2[1] |

| (3-Methoxyphenyl)acetonitrile | 19924-43-7 | Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2][4] |

| (2-Methoxyphenyl)acetonitrile | 7035-03-2 | Eye Irrit. 2, STOT SE 3[8] |

| 2-Fluoro-6-methoxybenzonitrile | 94088-46-7 | Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2[6] |

| 2-chloro-5-(trifluoromethyl)phenylacetonitrile | Not Available | Acute Tox. 3 (Oral), Acute Tox. 4 (Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[5] |

Note: The absence of a classification does not imply the absence of a hazard; it may indicate a lack of data.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling is a multi-layered defense system, starting with robust engineering controls and supplemented by appropriate personal protective equipment (PPE).

Primary Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly[9][10].

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following represents a baseline for handling this compound[11][12][13][14][15]:

-

Eye and Face Protection: Chemical splash goggles are mandatory. When there is a significant risk of splashing, a face shield should be worn in addition to goggles[11].

-